molecular formula C12H9NO3S2 B2761733 (Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid CAS No. 1474053-19-4

(Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid

Cat. No.: B2761733
CAS No.: 1474053-19-4
M. Wt: 279.33
InChI Key: IAJZJHABLIYZOZ-TWGQIWQCSA-N
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Description

(Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is a chemical intermediate of significant interest in medicinal chemistry and oncology research. This compound features a rhodanine scaffold, a privileged structure known for its ability to inhibit a range of biological targets, particularly protein kinases. Its primary research value lies in its role as a key precursor in the synthesis of more potent and selective kinase inhibitors. Specifically, it is cited in patent literature as an intermediate for compounds that demonstrate potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). These receptors are critically involved in tumor angiogenesis and progression. By inhibiting these pathways, the final drug candidates derived from this intermediate can potentially suppress the formation of new blood vessels that tumors need to grow and metastasize. Consequently, this compound is an essential tool for researchers developing novel anti-cancer therapeutics and probing the mechanisms of angiogenesis and receptor tyrosine kinase signaling. The compound is readily available for research purposes, and its structure and purity can be confirmed through analytical data provided by suppliers, which typically includes HNMR and LCMS specifications . This product is intended for laboratory research use only and is not formulated or approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S2/c1-13-10(14)9(18-12(13)17)6-7-2-4-8(5-3-7)11(15)16/h2-6H,1H3,(H,15,16)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJZJHABLIYZOZ-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid typically involves the following steps:

    Formation of the Thioxothiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thioxothiazolidinone ring.

    Aldol Condensation: The thioxothiazolidinone intermediate undergoes an aldol condensation with a benzaldehyde derivative to form the desired product. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the benzoic acid moiety.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biological research due to its ability to interact with biological molecules. It may be used in studies involving enzyme inhibition, protein binding, and other biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of (Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with proteins, nucleic acids, or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazolidinone derivatives with diverse substituents. Below is a detailed comparison:

Table 1: Comparative Analysis of (Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic Acid and Analogues

Compound Name / ID Substituents on Thiazolidinone Ring Key Functional Groups Biological Activity Synthesis Conditions Key Physicochemical Properties References
This compound (Target) 3-methyl, 4-oxo, 2-thioxo Benzoic acid, thione (C=S) Not explicitly reported 4-formylbenzoic acid + thiazolidine-2,4-dione; ethanol, K₂CO₃ High polarity, moderate solubility
(Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one (Compound 3, ) 3-fluorobenzylidene, 4-oxo, 2-thioxo Fluorobenzylidene, thione Anticancer (preclinical screening) Benzaldehyde derivative + 2-thioxothiazolidin-4-one; acetic acid, NaOAc Lipophilic, enhanced membrane permeability
(Z)-3-(3-hydroxyphenyl)-5-(indolylmethylene)-2-thioxothiazolidin-4-one (5b, ) Indolylmethylene, 3-hydroxyphenyl, 4-oxo, 2-thioxo Indole, hydroxyl Antibacterial, antifungal Substituted aniline + intermediate; DMF, reflux Bulky substituents, reduced solubility
(Z)-4-((2-amino-4-oxo-4,5-dihydrothiazol-5-ylidene)methyl)benzoic acid (CAS 644996-35-0) 2-amino, 4-oxo Amino, benzoic acid Not reported Similar to target compound; likely via Schiff base formation Higher H-bond capacity, increased acidity
Triisopropylsilyl-protected derivative (Compound 5, ) 3-(4-fluorobenzyl), 2,4-dioxo, triisopropylsilyl Silyl ester, dioxo Prodrug candidate Silylation with TIPSCI; THF, Et₃N High lipophilicity, improved stability

Key Observations :

Bulky Groups (e.g., indolyl, silyl): Improve target binding but reduce solubility . Polar Groups (e.g., benzoic acid, amino): Increase water solubility and bioavailability .

Stereochemistry: The (Z)-configuration is critical for activity in thiazolidinones. For example, (Z)-isomers of indolylmethylene derivatives in showed superior antimicrobial activity compared to (E)-isomers .

Synthetic Methodologies: Solvents: Ethanol is optimal for condensation reactions involving benzoic acid derivatives , while acetic acid is preferred for fluorobenzylidene analogues . Bases: Potassium carbonate (mild base) vs. sodium acetate (acidic conditions) influence reaction rates and yields .

Biological Activity :
Thione-containing derivatives (e.g., –3) exhibit anticancer and antimicrobial activities, likely due to thiol-mediated redox interactions. The target compound’s methyl and thione groups may offer a balance between reactivity and stability.

Research Findings and Implications

  • Anticancer Potential: Fluorobenzylidene derivatives () inhibit cancer cell lines (IC₅₀ ~10 µM) via apoptosis induction, suggesting the target compound could be similarly active .
  • Antimicrobial Activity : Indolylmethylene analogues () show MIC values of 2–8 µg/mL against S. aureus and C. albicans, highlighting the role of aromatic substituents .
  • Prodrug Development : The silylated derivative () demonstrates how lipophilic modifications can enhance pharmacokinetics .

Biological Activity

(Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is a complex organic compound that has garnered interest for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields such as medicine and industry.

Chemical Structure and Properties

The compound features a thioxothiazolidinylidene group linked to a benzoic acid moiety, which is crucial for its biological activity. The molecular formula is C15H14N2O4S2C_{15}H_{14}N_{2}O_{4}S_{2}, and it has a molecular weight of 350.41 g/mol. Its unique structure allows for various modifications, enhancing its potential as a therapeutic agent.

The biological activity of this compound primarily stems from its ability to interact with specific biomolecules, including enzymes and proteins. It may inhibit enzyme activity by binding to active sites, thus blocking their function. The compound's structure facilitates the formation of stable complexes with proteins and nucleic acids, leading to alterations in their biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. In one study, several derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin and streptomycin by 10–50 times in some cases. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.004 to 0.03 mg/mL, indicating strong antimicrobial potential .

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Escherichia coli0.004–0.030.008–0.06
Staphylococcus aureus0.0150.03
Bacillus cereus0.0150.30

Antifungal Activity

The compound also exhibits antifungal properties, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains. Notably, Trichoderma viride was found to be the most sensitive strain, while Aspergillus fumigatus showed the highest resistance .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of derivatives of this compound against multiple bacterial strains, revealing strong inhibition against Enterobacter cloacae and Staphylococcus aureus. The structure–activity relationship indicated that modifications on the thioxothiazolidinone ring significantly influenced activity levels .
  • Antifungal Studies : Another investigation focused on the antifungal efficacy of the compound against various fungal pathogens, demonstrating that certain derivatives had potent inhibitory effects comparable to established antifungal agents .
  • Mechanistic Insights : Molecular docking studies provided insights into how these compounds interact with bacterial enzymes, suggesting that they may disrupt critical enzymatic pathways necessary for bacterial survival .

Pharmaceutical Development

Given its promising antimicrobial and antifungal properties, this compound is a candidate for further development as an antibiotic or antifungal agent.

Industrial Uses

The compound's unique chemical reactivity makes it suitable for applications in material science, particularly in developing new polymers or coatings that require specific chemical interactions.

Q & A

Q. What are the standard protocols for synthesizing (Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between 4-oxo-2-thioxothiazolidine derivatives and substituted benzaldehydes. A common method refluxes equimolar amounts of the thiazolidinone precursor (e.g., 3-methyl-4-oxo-2-thioxothiazolidine) and a benzaldehyde derivative in acetic acid with anhydrous sodium acetate as a catalyst for 1–7 hours . Optimization includes:

  • Solvent selection : Acetic acid is preferred for its ability to stabilize intermediates and enhance yields (~75–85%) .
  • Temperature control : Reflux conditions (100–120°C) prevent side reactions like hydrolysis.
  • Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the Z-configuration via characteristic olefinic proton shifts (δ ~7.5–8.5 ppm) and carbonyl/thione carbon resonances (δ ~165–185 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Stretching vibrations for C=O (~1700 cm1^{-1}) and C=S (~1200 cm1^{-1}) confirm functional groups .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

The compound is highly soluble in polar aprotic solvents (DMF, DMSO) and acetic acid but insoluble in water, alcohols, or ethers . Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures >200°C, suggesting thermal stability for short-term storage at room temperature .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, such as the Z/E configuration or molecular packing?

Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL (for refinement) and ORTEP (for visualization) provides unambiguous confirmation of the Z-configuration via bond lengths (C=C: ~1.35 Å) and torsion angles . For example, SHELXL refines anisotropic displacement parameters to resolve disorder in the thioxothiazolidine ring .

Q. What methodologies are used to investigate its potential anticancer mechanisms, such as kinase inhibition?

  • Enzyme assays : Dose-dependent inhibition of protein kinases (e.g., CDK2, GSK3β) is measured using ATP-competitive assays with IC50_{50} values .
  • Molecular docking : Computational models (e.g., AutoDock) predict binding affinities to kinase active sites, validated by mutational studies .
  • Cell-based assays : Apoptosis and cell-cycle arrest are quantified via flow cytometry (e.g., Annexin V/PI staining) .

Q. How can conflicting data on synthetic yields from microwave-assisted vs. traditional methods be reconciled?

Microwave synthesis often achieves higher yields (92–96%) due to rapid, uniform heating, while traditional reflux yields 75–85% . Contradictions arise from incomplete reaction monitoring (e.g., side products in TLC) or solvent degradation under microwaves. Systematic comparison under controlled conditions (e.g., equimolar reagents, inert atmosphere) is recommended.

Q. What computational strategies model the compound’s electronic properties for structure-activity relationship (SAR) studies?

  • Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox behavior.
  • Molecular dynamics (MD) : Simulates interactions with biological targets (e.g., SIRT2) over nanosecond timescales .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. ethoxy groups) with bioactivity .

Q. How does thermal analysis inform formulation strategies for in vivo studies?

DSC/TGA data guide the selection of excipients. For example, melting points (~143–232°C) suggest compatibility with solid dispersions or lipid-based carriers for enhanced bioavailability .

Q. What experimental evidence supports its interaction with inflammatory pathways?

  • ELISA assays : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
  • Western blotting : Detect downregulation of NF-κB or COX-2 proteins .

Q. How can isomerization during synthesis or storage be monitored and controlled?

  • HPLC-DAD : Separates Z/E isomers using C18 columns (acetonitrile/water mobile phase) .
  • Light exclusion : Store samples in amber vials to prevent photoisomerization.

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